![molecular formula C14H9F3O3 B6384233 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261952-37-7](/img/structure/B6384233.png)
5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95%
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Overview
Description
5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% (5-CFT) is a synthetic compound that has been investigated for its potential applications in various fields of scientific research. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the compound may act by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as COX-2 and 5-LOX. Additionally, the compound may act as an antioxidant by scavenging reactive oxygen species.
Biochemical and Physiological Effects
5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential to inhibit the activity of enzymes involved in the production of inflammatory mediators. The compound has been found to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. Additionally, 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its ability to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% in lab experiments include its ability to inhibit the activity of enzymes involved in the production of inflammatory mediators, as well as its potential to act as an antioxidant. However, there are some limitations to using 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% in lab experiments, including its potential to cause cytotoxicity and its potential to interfere with other biochemical pathways.
Future Directions
There are a number of potential future directions for the use of 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% in scientific research. These include further investigations into its potential to inhibit the growth of cancer cells, its potential to act as an antioxidant, and its ability to inhibit enzymes involved in the production of inflammatory mediators. Additionally, further research could be conducted into the potential of 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% to interfere with other biochemical pathways, as well as its potential to cause cytotoxicity.
Synthesis Methods
5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 3-trifluoromethylphenol with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base to form 5-chloro-3-trifluoromethylphenol. The second step involves the reaction of 5-chloro-3-trifluoromethylphenol with 5-chloro-2-methylbenzenesulfonic acid in the presence of a base to form 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95%.
Scientific Research Applications
5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% has been investigated for its potential applications in various fields of scientific research. The compound has been studied for its ability to inhibit enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% has also been studied for its ability to inhibit the growth of cancer cells, as well as its potential to act as an antioxidant.
properties
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)11-5-10(6-12(18)7-11)8-2-1-3-9(4-8)13(19)20/h1-7,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPPJFZBONITHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686600 |
Source
|
Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-37-7 |
Source
|
Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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